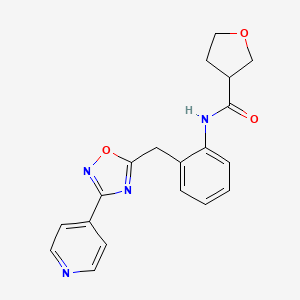

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide

Description

This compound features a tetrahydrofuran-3-carboxamide core linked to a phenyl group substituted with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety. Its molecular formula is C₂₀H₂₀N₄O₃ (calculated molecular weight: 376.4 g/mol).

Properties

IUPAC Name |

N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-19(15-7-10-25-12-15)21-16-4-2-1-3-14(16)11-17-22-18(23-26-17)13-5-8-20-9-6-13/h1-6,8-9,15H,7,10-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLKBSNRNYISPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide is a novel derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C19H19N5O2

- Molecular Weight : 345.39 g/mol

This compound features a complex structure that includes a pyridine ring and an oxadiazole moiety, both of which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. The compound under discussion has demonstrated promising results in inhibiting cell proliferation in human cancer cells.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 15.0 | |

| Compound B | CaCo-2 (Colon) | 20.5 | |

| This compound | MCF7 (Breast) | TBD | This Study |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been widely studied. In vitro assays have shown that these compounds can significantly reduce inflammation markers in cell cultures.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, oxadiazole derivatives exhibited significant reductions in edema compared to control groups. The compound's ability to inhibit inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds similar to this one have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation.

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : The radical scavenging ability of oxadiazoles contributes to their protective effects against oxidative stress-related damage.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to ensure safety for clinical applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with several analogs, particularly 1,2,4-oxadiazole-containing molecules, which are often used as bioisosteres for esters or amides due to their metabolic stability . Below is a comparative analysis:

Key Observations:

- Molecular Weight : The target compound (376.4 g/mol) is lighter than M136-0710 (454.5 g/mol) but comparable to M321-0271 (373.4 g/mol).

- Functional Groups : The tetrahydrofuran ring distinguishes the target compound from analogs with piperidine (M136-0710) or pyrazole (M321-0271) groups. This may enhance solubility in polar solvents compared to purely aromatic systems.

- Bioactivity Clues : L694247, a serotonin receptor ligand, shares the 1,2,4-oxadiazole motif, suggesting the target compound could interact with similar neurological targets .

Therapeutic Potential

- Neurological Applications : The pyridin-4-yl group and carboxamide linkage are common in 5-HT receptor ligands (e.g., LY344864 in ), implying possible CNS activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and coupling with tetrahydrofuran-carboxamide derivatives. Critical conditions include:

- Temperature control : Elevated temperatures (80–120°C) for oxadiazole formation to avoid side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .

- Catalysts : Use of coupling agents like EDCI/HOBt for carboxamide linkages .

- Monitoring : HPLC and NMR track intermediate purity, ensuring >95% yield before proceeding .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and tetrahydrofuran rings. H-H COSY resolves overlapping signals in aromatic regions .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, especially for by-products like unreacted pyridinyl intermediates .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for structural elucidation .

Q. What are the primary challenges in achieving high enantiomeric purity for this compound, and how are they addressed?

- Methodological Answer : Chiral centers in the tetrahydrofuran ring may lead to racemization. Mitigation strategies include:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) during cyclization steps .

- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers and quantify optical purity .

Advanced Research Questions

Q. How can reaction by-products (e.g., regioisomeric oxadiazoles) be minimized during synthesis?

- Methodological Answer :

- Regioselective cyclization : Use of nitrile oxides with electron-withdrawing groups (e.g., pyridinyl) favors 1,2,4-oxadiazole formation over 1,3,4-isomers .

- Temperature gradients : Slow heating (2°C/min) during cyclization reduces kinetic by-products .

- Post-reaction purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired regioisomer .

Q. How can researchers resolve discrepancies in X-ray crystallographic data versus computational modeling for this compound’s conformation?

- Methodological Answer :

- SHELX refinement : High-resolution crystallographic data (d-spacing < 0.8 Å) resolves bond-length anomalies. SHELXL’s restraints refine thermal parameters for flexible tetrahydrofuran moieties .

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify torsional strain or solvatomorphism .

Q. What strategies are employed to analyze conflicting bioactivity data across different assay systems (e.g., cell-based vs. in vitro enzymatic assays)?

- Methodological Answer :

- Dose-response normalization : Use of standardized IC values adjusted for membrane permeability (e.g., PAMPA assay data) .

- Off-target profiling : Kinase selectivity panels (e.g., Eurofins) identify non-specific binding, explaining variability in cellular assays .

- Metabolic stability testing : Liver microsome assays (human/rodent) correlate in vitro activity with in vivo efficacy .

Q. What structural analogs of this compound have been explored to enhance target binding affinity, and how are they prioritized?

- Methodological Answer :

- Bioisosteric replacement : Substituting pyridinyl with thiazole or triazole improves solubility without compromising affinity .

- SAR libraries : Focused libraries with variations in the oxadiazole methyl group and tetrahydrofuran carboxamide are screened via SPR (surface plasmon resonance) for KD values < 100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.